DL-THA vs. L-threo-3-Hydroxyaspartic acid: Racemic Mixture vs. Single Enantiomer Potency at EAAT1-3
Direct comparison of DL-threo-3-Hydroxyaspartic acid (racemic) versus L-threo-3-Hydroxyaspartic acid (single enantiomer, CAS 7298-99-9) reveals that the L-enantiomer is 5- to 9-fold more potent at EAAT1, EAAT2, and EAAT3. In COS-1 cells expressing human EAAT1 and EAAT2, DL-THA exhibits IC50 values of 96 µM and 31 µM, respectively [1]. In contrast, L-THA displays Ki values of 11 µM at EAAT1, 19 µM at EAAT2, and 14 µM at EAAT3 in HEK293 cell lines . This potency disparity indicates that the D-enantiomer present in the racemic mixture contributes minimally to EAAT inhibition and may act as a functionally inert diluent in certain assay contexts.
| Evidence Dimension | Inhibitory potency at EAAT1, EAAT2, EAAT3 |
|---|---|
| Target Compound Data | DL-THA: EAAT1 IC50 = 96 µM; EAAT2 IC50 = 31 µM; EAAT3 not reported |
| Comparator Or Baseline | L-THA: EAAT1 Ki = 11 µM; EAAT2 Ki = 19 µM; EAAT3 Ki = 14 µM |
| Quantified Difference | L-THA is 8.7-fold more potent at EAAT1 and 1.6-fold more potent at EAAT2 |
| Conditions | DL-THA: COS-1 cells expressing human EAAT1/EAAT2, [3H]-glutamate uptake assay; L-THA: HEK293 cells expressing human EAAT1/EAAT2/EAAT3 |
Why This Matters
Procurement of DL-THA versus L-THA represents a deliberate trade-off between cost and potency; DL-THA may be preferable for applications requiring higher working concentrations or where racemic purity is sufficient, whereas L-THA is indicated when maximal target engagement at lower doses is required.
- [1] Shimamoto, K., Lebrun, B., Yasuda-Kamatani, Y., Sakaitani, M., Shigeri, Y., Yumoto, N., & Nakajima, T. (1998). DL-threo-β-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology, 53(2), 195-201. View Source
